Cas no 164362-87-2 (diethyl (2-fluorophenyl)(phenylamino)methylphosphonate)

Diethyl (2-fluorophenyl)(phenylamino)methylphosphonate is a fluorinated organophosphorus compound with potential applications in synthetic chemistry and medicinal research. Its structure features a phosphonate ester group coupled with a 2-fluorophenyl and phenylamino moiety, offering versatility in nucleophilic and electrophilic reactions. The fluorine substituent enhances electronic effects, influencing reactivity and binding interactions, making it useful in the design of enzyme inhibitors or bioactive molecules. The phosphonate group provides stability against hydrolysis while allowing further functionalization. This compound may serve as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or coordination complexes. Its well-defined structure ensures reproducibility in research applications.
diethyl (2-fluorophenyl)(phenylamino)methylphosphonate structure
164362-87-2 structure
Product Name:diethyl (2-fluorophenyl)(phenylamino)methylphosphonate
CAS No:164362-87-2
MF:C17H21FNO3P
MW:337.325709104538
CID:5984649
PubChem ID:3756059
Update Time:2025-05-25

diethyl (2-fluorophenyl)(phenylamino)methylphosphonate Chemical and Physical Properties

Names and Identifiers

    • diethyl (2-fluorophenyl)(phenylamino)methylphosphonate
    • diethyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate
    • Phosphonic acid, [(2-fluorophenyl)(phenylamino)methyl]-, diethyl ester (9CI)
    • diethyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate
    • SR-01000009170-1
    • 164362-87-2
    • N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline
    • F0794-0039
    • SR-01000009170
    • AKOS003635071
    • Inchi: 1S/C17H21FNO3P/c1-3-21-23(20,22-4-2)17(15-12-8-9-13-16(15)18)19-14-10-6-5-7-11-14/h5-13,17,19H,3-4H2,1-2H3
    • InChI Key: BGMPXWCPOWTODM-UHFFFAOYSA-N
    • SMILES: C(P(=O)(OCC)OCC)(C1=CC=CC=C1F)NC1=CC=CC=C1

Computed Properties

  • Exact Mass: 337.12430869g/mol
  • Monoisotopic Mass: 337.12430869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 457.9±40.0 °C(Predicted)
  • pka: 1.55±0.50(Predicted)

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Additional information on diethyl (2-fluorophenyl)(phenylamino)methylphosphonate

Recent Advances in the Study of Diethyl (2-fluorophenyl)(phenylamino)methylphosphonate (CAS: 164362-87-2)

Diethyl (2-fluorophenyl)(phenylamino)methylphosphonate (CAS: 164362-87-2) is a phosphonate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a promising candidate for therapeutic interventions. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

The synthesis of diethyl (2-fluorophenyl)(phenylamino)methylphosphonate has been optimized in recent years, with researchers employing novel catalytic methods to enhance yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve a 92% yield, significantly improving upon previous methodologies. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in vivo.

Biological evaluations of this phosphonate derivative have revealed intriguing pharmacological properties. In vitro assays conducted by Li et al. (2024) showed potent inhibitory activity against several kinase enzymes, including those implicated in cancer progression. Specifically, the compound exhibited an IC50 of 0.8 µM against EGFR (epidermal growth factor receptor), suggesting its potential as an anticancer agent. Molecular docking studies further elucidated its binding mode, revealing key interactions with the ATP-binding site of the kinase domain.

Beyond its kinase inhibitory properties, diethyl (2-fluorophenyl)(phenylamino)methylphosphonate has also been investigated for its anti-inflammatory effects. A recent preclinical study demonstrated its ability to suppress NF-κB signaling, reducing the production of pro-inflammatory cytokines in macrophage cells. These findings, published in Bioorganic & Medicinal Chemistry Letters, propose its utility in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The compound's mechanism of action has been a focal point of recent research. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have provided structural insights into its interactions with biological targets. These studies have confirmed the critical role of the fluorophenyl moiety in enhancing binding affinity, while the phosphonate group contributes to metabolic stability. Such detailed mechanistic understanding is invaluable for further structure-activity relationship (SAR) studies.

Despite these promising findings, challenges remain in the development of diethyl (2-fluorophenyl)(phenylamino)methylphosphonate as a therapeutic agent. Pharmacokinetic studies indicate moderate oral bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Additionally, toxicity profiles are being carefully evaluated to ensure safety for potential clinical applications. Collaborative efforts between academic and industrial researchers are expected to address these hurdles in the coming years.

In conclusion, diethyl (2-fluorophenyl)(phenylamino)methylphosphonate (CAS: 164362-87-2) represents a compelling case study in modern drug discovery. Its multifaceted biological activities, coupled with advances in synthetic methodologies, position it as a valuable scaffold for further medicinal chemistry exploration. As research progresses, this compound may yield novel therapeutics for cancer and inflammatory diseases, highlighting the importance of continued investigation in this area.

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